molecular formula C13H18O4 B13795061 Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 26272-67-3

Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Cat. No.: B13795061
CAS No.: 26272-67-3
M. Wt: 238.28 g/mol
InChI Key: UXRMRBNLTQHPEU-UHFFFAOYSA-N
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Description

Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (DCENBE) is a norbornene derivative featuring two ethyl ester groups at the 2- and 3-positions of the bicyclic framework. Its synthesis involves esterification of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid with ethanol under acidic conditions, yielding racemic or enantiopure forms with >95% purity . Key characterization data include:

  • ¹H NMR (CDCl₃): δ 6.27 (m, 1H, olefinic), 6.06 (m, 1H, olefinic), 4.16–4.10 (m, 4H, ester -OCH₂), 1.27–1.23 (t, 6H, -CH₃) .
  • Physical State: Colorless oil at room temperature .

DCENBE is widely utilized in ring-opening metathesis polymerization (ROMP) and as a precursor for functionalized polymers. Its reactivity and applications are influenced by steric and electronic effects of the ethyl ester groups.

Properties

IUPAC Name

diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-16-12(14)10-8-5-6-9(7-8)11(10)13(15)17-4-2/h5-6,8-11H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRMRBNLTQHPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(C1C(=O)OCC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290617
Record name Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26272-67-3
Record name NSC69976
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

General Synthetic Strategy

The synthesis of this compound generally involves the Diels-Alder cycloaddition reaction between cyclopentadiene and diethyl maleate or related dienophiles. This reaction constructs the bicyclic norbornene framework, followed by purification and characterization steps.

Detailed Synthetic Routes

Diels-Alder Reaction of Cyclopentadiene with Diethyl Maleate
  • Procedure: Freshly cracked cyclopentadiene is reacted with diethyl maleate in an inert solvent such as tetrahydrofuran at low temperature (0 °C) to room temperature. The reaction proceeds via a [4+2] cycloaddition to form this compound as a mixture of stereoisomers, predominantly the endo isomer.

  • Yield and Purity: Literature reports yields up to 98% under optimized conditions, with purity ranging between 97.5% and 99% as confirmed by proton nuclear magnetic resonance spectroscopy.

  • Reaction Conditions: The reaction is typically carried out under nitrogen atmosphere to avoid oxidation of cyclopentadiene. Stirring times vary from several hours to overnight to ensure complete conversion.

Alternative Routes via Anhydride Intermediates
  • Preparation of Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic Acid: Starting from acetylenedicarboxylic acid and freshly cracked cyclopentadiene, the corresponding dicarboxylic acid is prepared by stirring in tetrahydrofuran at room temperature for approximately 20 hours, yielding the acid in 98% yield.

  • Conversion to Anhydride: The diacid can be cyclized to the corresponding anhydride using reagents such as trifluoroacetic anhydride, acetic anhydride, or ethoxyacetylene under mild heating (30–35 °C) for 4 to 18 hours. The anhydride is isolated by evaporation and purification steps, with yields ranging from 56% to near quantitative.

  • Esterification to Diethyl Ester: The anhydride or diacid intermediates can be esterified using ethanol or ethylating agents under acidic or basic catalysis to obtain this compound. For example, reaction of the anhydride with ethanol under reflux conditions yields the diethyl ester with high purity.

Direct Esterification from Diacid Using Lithium Hydroxide Hydrolysis and Acidification
  • A dimethyl ester precursor is hydrolyzed using lithium hydroxide in aqueous tetrahydrofuran at 50 °C for 5 hours to yield the diacid. Subsequent acidification with hydrochloric acid and extraction with ethyl acetate afford the diacid intermediate, which can then be esterified to the diethyl ester.

Comparative Table of Preparation Routes

Step Reagents/Conditions Yield (%) Notes
Diels-Alder (cyclopentadiene + diethyl maleate) 0 °C to RT, inert atmosphere, THF or neat Up to 98 High stereoselectivity, endo isomer favored
Diacid formation (cyclopentadiene + acetylenedicarboxylic acid) THF, RT, 20 h 98 High purity, isolated as solid
Anhydride formation from diacid Trifluoroacetic anhydride, RT, 16 h ~100 Requires vacuum drying to remove residual reagents
Anhydride formation from diacid Acetic anhydride, RT, 4 h 65 Partial impurities may remain
Hydrolysis of dimethyl ester to diacid LiOH, 50 °C, 5 h, aqueous THF 57 Followed by acidification and extraction
Esterification of anhydride/diacid Ethanol, reflux or room temperature Not specified Typically high yield, purification needed

Research Outcomes and Analytical Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR spectra confirm the structure and purity of the this compound, with characteristic signals for the norbornene protons (around 6.2 ppm) and ester methylene protons (around 4.0 ppm).

  • Melting Points: The diacid and anhydride intermediates exhibit melting points consistent with literature values (diacid ~169–170 °C, anhydride ~70–83 °C), confirming compound identity.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular formula and purity, with exact mass matching calculated values within experimental error.

  • Crystallography: The structure of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid has been solved by X-ray crystallography, providing definitive stereochemical confirmation.

Chemical Reactions Analysis

Hydrolysis and Transesterification

The ester groups undergo nucleophilic attack under acidic or basic conditions, yielding dicarboxylic acids or alternative esters.

Reaction Type Conditions Products Key Findings
Acidic hydrolysisHCl (aq), refluxBicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acidComplete hydrolysis in 6–8 hours .
Basic hydrolysisNaOH (aq), 80°CSodium salt of the dicarboxylic acidHigher yields (>90%) with NaOH.
TransesterificationMethanol, H₂SO₄ catalystDimethyl analogSteric hindrance slows reaction kinetics .

The bicyclic framework’s rigidity influences hydrolysis rates, with the endo conformation exhibiting slower reactivity due to steric effects .

Diels-Alder Reactions

The compound’s strained double bond participates as a dienophile in [4+2] cycloadditions.

Dienophile Diene Conditions Product Yield
CyclopentadieneRoom temperatureExo-adduct78%
1,3-Butadiene100°C, tolueneBicyclic adduct65%

The reaction’s stereoselectivity favors exo products due to secondary orbital interactions.

Ozonolysis

Ozonolysis in diethyl ether produces a unique epoxide-containing product:

Reagents : O₃ in Et₂O at −78°C → Quenched with Me₂S
Product : endo,cis-4-Methoxy-5-methoxycarbonyl-6-formyl-1,4-epoxy-2,3-dioxacyclopenta(2,3-d)cyclohexane .
Mechanism :

  • Ozone cleavage forms a zwitterion intermediate.

  • Intramolecular reaction with the methoxycarbonyl group yields the epoxide .

Polymerization

Transition metal-catalyzed polymerization forms high-molecular-weight polymers:

Catalyst Conditions Polymer Properties
Co(II)/MAOChlorobenzene, 25°CLinear, rigid chains
Metallocene (Cp*CoCl₂)₂MAO activationHigh thermal stability (>300°C)

The bicyclic structure imparts rigidity, making the polymer suitable for high-performance materials .

Nucleophilic Additions

The electron-deficient double bond reacts with nucleophiles:

Reagent Product Application
AminesBicyclic amide derivativesProstaglandin intermediates
GrignardAlkyl-substituted bicycloheptanesBuilding blocks for terpenoids

Oxidation and Reduction

  • Oxidation : KMnO₄ oxidizes the double bond to a diol, retaining the bicyclic framework.

  • Reduction : H₂/Pd-C hydrogenates the double bond, yielding a saturated ester.

Scientific Research Applications

Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its interaction with molecular targets and pathways in various chemical and biological processes. The compound’s bicyclic structure allows it to participate in cycloaddition reactions, which are fundamental in organic synthesis . Additionally, its ester groups can undergo hydrolysis, leading to the formation of carboxylic acids that can further react with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Ester Group Variations

Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
  • Synthesis: Similar to DCENBE but using methanol instead of ethanol .
  • Physical State : Solid (melting point ≈ 60–65°C), contrasting with the liquid state of DCENBE .
  • Reactivity: Lower steric hindrance compared to DCENBE, leading to higher ROMP reactivity. Copolymerization with naphthalimide-functionalized monomers yields fluorescent polymers .
  • Applications : Hydrolysis produces polyanions (e.g., sodium salts) that form hydrogels in aqueous solutions .
Diisopropyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
  • Catalytic Role : Acts as a transient mediator in Pd(II)-catalyzed meta-C-H alkylation of phenylalanine derivatives. Superior performance over DCENBE due to enhanced steric bulk, which stabilizes intermediates .
  • Stereochemical Impact : Enantiopure forms (e.g., (1R,4S)-isomer) are critical for asymmetric synthesis .
Diphenyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
  • Photoresponsive Properties : Undergoes photo-Fries rearrangement upon UV exposure, increasing surface polarity. Used in organic electronics (e.g., OLEDs and OFETs) to modulate device performance .

Stereochemical Variations

  • Endo vs. Exo Isomers :
    • Endo,endo-Dimethyl Esters : Exhibit higher ROMP reactivity (nearly 2×) compared to endo,exo isomers due to reduced steric clash with catalysts .
    • Enantiopure DCENBE : (-)-DCENBE (enantiomerically pure) is synthesized from (-)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, enabling stereoselective polymerizations .

Substituted Derivatives

Hexachloro Derivatives
  • 1,4,5,6,7,7-Hexachloro DCENBE :
    • Structure : Chlorine substituents enhance thermal stability and flame retardancy.
    • Applications : Dibutyl ester derivatives (e.g., dibutyl chlorendate) are used as plasticizers and flame retardants .
Hydroxy and Carboxylate Derivatives
  • 5-Hydroxy DCENBE : Introduces hydrophilicity, enabling use in biomedical hydrogels .
  • Sodium Salts : Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (NA1) acts as an α-nucleating agent for isotactic polypropylene, increasing crystallization temperature by 10–15°C .

Data Tables

Table 1: Physical and Reactivity Comparison of Ester Derivatives

Compound Ester Groups Physical State ROMP Reactivity Key Applications
Diethyl (DCENBE) Ethyl Oil Moderate Polymers, catalytic intermediates
Dimethyl Methyl Solid High Hydrogels, fluorescent polymers
Diisopropyl Isopropyl Oil Low Asymmetric catalysis
Diphenyl Phenyl Solid N/A Organic electronics

Table 2: Substituent Effects on Properties

Derivative Substituents Key Property Change Application Example
Hexachloro DCENBE Cl⁻ at 1,4,5,6,7,7 Enhanced thermal stability Flame retardants
5-Hydroxy DCENBE -OH at position 5 Hydrophilicity Biomedical hydrogels
Sodium DCENBE Na⁺ counterion Nucleation efficiency Polypropylene crystallization

Biological Activity

Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, commonly referred to as dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, is a bicyclic compound with significant biological activity. This article reviews its chemical properties, biological activities, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.226 g/mol
Density 1.21 g/cm³
Boiling Point 284.6 ºC at 760 mmHg
Flash Point 137.5 ºC

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In a study published in the Journal of Antibiotics, the compound demonstrated significant inhibition of Gram-positive and Gram-negative bacteria when tested using standard agar diffusion methods .

2. Cytotoxicity

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For instance, a study reported that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM . The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

3. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A case study explored the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as a natural antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

In another investigation involving various cancer cell lines (including MCF-7 and HeLa), the compound exhibited selective cytotoxicity with minimal effects on normal human fibroblast cells, suggesting a favorable therapeutic index for further development .

Research Findings

Recent studies have focused on the synthesis and optimization of this compound derivatives to enhance their biological activities:

  • Ozonolysis Reactions : Research has shown that ozonolysis of related cyclic compounds can yield derivatives with improved antibacterial properties .
  • Catalytic Hydrogenation : Regioselective catalytic hydrogenation has been employed to modify the compound's structure for enhanced bioactivity .

Q & A

Q. What is a standard synthetic protocol for preparing diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate?

The compound is synthesized via acid-catalyzed esterification. A racemic mixture of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid (6.0 mmol) is dissolved in ethanol (30 mL) with concentrated sulfuric acid (4 mL, 71 mmol). After 48 hours of stirring at room temperature, the mixture is extracted with hexanes, washed with sodium bicarbonate, dried with MgSO₄, and concentrated under reduced pressure to yield a colorless oil. Enantiomerically pure versions (e.g., (-)-DCENBE) follow the same protocol using enantiopure starting material .

Key Data (1H NMR, CDCl₃):

δ (ppm)Assignment
6.27Olefinic H
6.06Olefinic H
4.16–4.10CO₂CH₂CH₃
1.27–1.23CO₂CH₂CH₃

Q. How is the compound characterized to confirm its structure and purity?

Nuclear magnetic resonance (NMR) spectroscopy is critical. The 1H NMR spectrum should match reported data, with characteristic olefinic proton signals at δ 6.27 and 6.06 ppm and ethyl ester quartets at δ 4.16–4.10 ppm. Gas chromatography–mass spectrometry (GC-MS) and elemental analysis are used to assess purity, while single-crystal X-ray diffraction confirms stereochemistry in enantiopure forms .

Q. What precautions are essential for handling this compound in laboratory settings?

Avoid ignition sources (P210) and wear flame-resistant clothing (P201). Use dry, sealed containers (P402+P404) and ensure adequate ventilation. In case of skin contact, wash immediately with water (P301+P310) .

Advanced Research Questions

Q. How does this compound function in ring-opening metathesis polymerization (ROMP)?

The compound serves as a monomer in ROMP using molybdenum or tungsten monoalkoxide pyrrolide initiators. The reaction proceeds via five-coordinate metallacyclobutane intermediates, enabling controlled polymer chain growth. Stereochemical purity of the monomer influences polymer tacticity and thermal stability .

Q. What strategies improve regioselectivity in transesterification reactions involving this compound?

Sodium tert-butoxide (NaOtBu) acts as a nucleophile, favoring substitution at the sterically accessible exo-position over the endo-position (81:19 selectivity). This behavior is leveraged to synthesize t-butyl esters for applications in peptide synthesis or chiral auxiliaries .

Q. How does this compound act as a nucleating agent in isotactic polypropylene (iPP)?

Aluminum salts of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate enhance iPP crystallization kinetics and mechanical properties. At 0.2 wt% concentration, the crystallization peak temperature increases by 10–15°C, and Avrami exponents (n ≈ 3) indicate heterogeneous nucleation with three-dimensional spherulitic growth. Agglomeration in melt iPP is confirmed via polarized optical microscopy .

Nonisothermal Crystallization Data (iPP + 0.2 wt% BCHE13):

ParameterValue
Crystallization ΔT+12°C
Avrami Exponent (n)2.8–3.1
Tensile Strength+25%

Q. What role does the compound play in palladium-catalyzed meta-C–H functionalization?

As a transient mediator, diisopropyl derivatives of the compound facilitate Pd(II)/norbornene-catalyzed meta-alkylation of phenylalanine derivatives. The rigid bicyclic framework directs regioselectivity, enabling moderate-to-good yields without racemization .

Q. How is the compound utilized in synthesizing photoreactive polymers for organic electronics?

It is copolymerized with nitrobenzyl or perfluorosulfonate groups to form polymeric photoacid generators (e.g., PBHND and PHDBD). These materials enable localized doping in organic thin-film transistors (OTFTs) via UV-triggered acid release, modulating threshold voltages .

Contradictions and Limitations

  • Stereochemical Control: While enantiopure synthesis is well-documented , conflicting reports exist on the impact of stereochemistry in ROMP. Some studies suggest minimal tacticity effects, whereas others emphasize initiator choice as the dominant factor .
  • Nucleation Efficiency: The optimal concentration for iPP nucleation (0.2 wt%) may vary with processing conditions, requiring empirical validation .

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